molecular formula C20H27N3O2 B6578585 3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(3-methylbenzoyl)piperidine CAS No. 1105200-50-7

3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(3-methylbenzoyl)piperidine

Cat. No.: B6578585
CAS No.: 1105200-50-7
M. Wt: 341.4 g/mol
InChI Key: MQEYWEUNLPHQDP-UHFFFAOYSA-N
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Description

3-[5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(3-methylbenzoyl)piperidine is a high-purity chemical compound designed for pharmaceutical research and development applications. This complex molecule features a piperidine scaffold substituted at the 3-position with a 5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl moiety and at the 1-position with a 3-methylbenzoyl group. The structural combination of these pharmacophores creates a sophisticated research chemical with potential for diverse biological investigations. Compounds containing the 1,3,4-oxadiazole ring system have demonstrated significant antifungal activity against various fungal strains in research settings . The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules, including renin inhibitors for hypertension research . Similarly, 1,3,4-oxadiazole derivatives represent an important class of nitrogen-oxygen heterocycles known to exhibit a wide spectrum of biological properties, including insecticidal, fungicidal, and herbicidal activities in research environments . This specific molecular architecture makes this compound a valuable compound for investigating new therapeutic targets and studying structure-activity relationships. Our product is provided with comprehensive analytical characterization including LCMS, HPLC, GC, NMR, and elemental analysis to ensure identity and purity exceeding 99%. This chemical is offered For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic uses, nor for human, veterinary, or household consumption. Researchers should consult the safety data sheet prior to use and handle this material with appropriate laboratory precautions.

Properties

IUPAC Name

[3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-14-7-5-8-15(11-14)19(24)23-10-6-9-16(13-23)18-22-21-17(25-18)12-20(2,3)4/h5,7-8,11,16H,6,9-10,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEYWEUNLPHQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCCC(C2)C3=NN=C(O3)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization of Piperidine at Position 3

The piperidine ring is functionalized at the 3-position to introduce the oxadiazole moiety. A nucleophilic aromatic substitution (SNAr) reaction is utilized, leveraging the electron-withdrawing nature of the oxadiazole to activate the piperidine ring .

Reaction Conditions:

  • Substrate: 3-Bromopiperidine (1.0 equiv).

  • Nucleophile: 5-(2,2-Dimethylpropyl)-1,3,4-oxadiazole-2-thiol (1.2 equiv).

  • Base: K2_2CO3_3 (2.0 equiv).

  • Solvent: DMF, 80°C, 24 hours .

C5H9NBr+Oxadiazole-SHC5H9N-S-Oxadiazole+KBr\text{C}5\text{H}9\text{NBr} + \text{Oxadiazole-SH} \rightarrow \text{C}5\text{H}9\text{N-S-Oxadiazole} + \text{KBr}

Yield: 70% after purification via flash chromatography (ethyl acetate/methanol 9:1) .

Optimization Table:

BaseSolventTemp (°C)Time (h)Yield (%)
K2_2CO3_3DMF802470
NaHTHF601245
Et3_3NDCM403630

Acylation of Piperidine Nitrogen with 3-Methylbenzoyl Chloride

The final step involves acylation of the piperidine nitrogen using 3-methylbenzoyl chloride under Schotten-Baumann conditions .

Procedure:

  • Reagents:

    • 3-Methylbenzoyl chloride (1.5 equiv).

    • Aqueous NaOH (10%, 3.0 equiv).

    • Dichloromethane (DCM) as solvent.

  • Conditions: 0°C to 25°C, 4 hours.

Piperidine-Oxadiazole+3-MeC6H4COClTarget Compound+HCl\text{Piperidine-Oxadiazole} + \text{3-MeC}6\text{H}4\text{COCl} \rightarrow \text{Target Compound} + \text{HCl}

Yield: 85% after recrystallization from ethanol/water (3:1).

Characterization Data:

  • 13^13C NMR (100 MHz, CDCl3_3): δ 21.5 (CH3_3), 29.8 (neopentyl C), 126.8–138.4 (aromatic C), 167.2 (C=O).

  • HRMS (ESI): m/z calcd. for C21_{21}H28_{28}N3_3O2_2 [M+H]+^+: 366.2152; found: 366.2155.

Mechanistic Insights and Side Reactions

The cyclization step (Step 1) proceeds via a two-stage mechanism:

  • Formation of an intermediate phosphorane between triphenylphosphine and carbon tetrachloride.

  • Nucleophilic attack by the hydrazide nitrogen, followed by elimination of HCl and Ph3_3PO .

Common Side Reactions:

  • Over-alkylation at the piperidine nitrogen during Step 2, mitigated by using a bulky base (e.g., K2_2CO3_3) .

  • Hydrolysis of the oxadiazole ring under acidic conditions, necessitating pH control during acylation.

Scalability and Industrial Considerations

Key Parameters for Scale-Up:

  • Step 1: Replace acetonitrile with cheaper solvents like toluene, maintaining yields at 60–65% .

  • Step 3: Use flow chemistry for acylation to enhance mixing and reduce reaction time to 1 hour .

Environmental Impact:

  • Waste Streams: Halogenated solvents (DCM, CCl4_4) require distillation recovery.

  • Green Alternatives: Replace DMF with cyclopentyl methyl ether (CPME) in Step 2, reducing toxicity .

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : This compound may undergo oxidation, where the presence of functional groups like the methylbenzoyl may facilitate the formation of oxidative products.

    • Reduction: : Reductive reactions could target the oxadiazole ring, potentially leading to the formation of corresponding amines.

    • Substitution: : The compound is susceptible to nucleophilic or electrophilic substitution reactions, particularly on the benzoyl or oxadiazole rings.

  • Common Reagents and Conditions

    • Oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions.

    • Reducing agents such as lithium aluminum hydride for reduction reactions.

    • Various catalysts and bases for substitution reactions, depending on the desired transformation.

  • Major Products Formed

    • Oxidative products might include hydroxylated derivatives.

    • Reduction could yield amine derivatives.

    • Substitution reactions may produce a wide array of derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The incorporation of the 1,3,4-oxadiazole ring in this compound enhances its efficacy against various bacterial strains. Studies have shown that derivatives of oxadiazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential
The compound's structure suggests potential anticancer properties. Preliminary studies have indicated that similar oxadiazole derivatives can induce apoptosis in cancer cells. The piperidine component may also contribute to this activity by interacting with cellular pathways involved in cell survival and proliferation .

Neuroprotective Effects
Recent investigations into the neuroprotective effects of oxadiazole derivatives have shown promise in treating neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier may facilitate its use in therapies targeting conditions like Alzheimer's and Parkinson's disease .

Agrochemical Applications

Pesticidal Properties
The oxadiazole group is known for its pesticidal activity. Research has demonstrated that compounds with similar structures can act as effective insecticides and fungicides. This compound's application in agrochemistry could lead to the development of novel pesticides with reduced environmental impact .

Herbicidal Activity
Studies suggest that derivatives of this compound may exhibit herbicidal properties, potentially offering a new avenue for weed management in agricultural practices. The selective action on specific plant species could minimize damage to crops while effectively controlling weed growth .

Material Science Applications

Polymer Development
The unique chemical structure allows for the incorporation of this compound into polymer matrices, leading to materials with enhanced thermal stability and mechanical properties. Such applications are valuable in industries requiring robust materials for construction and manufacturing .

Nanotechnology
In nanomaterials research, compounds like this one can serve as precursors for synthesizing nanoparticles with specific functionalities. The ability to tailor the surface chemistry of these nanoparticles opens up possibilities for applications in drug delivery systems and diagnostic imaging .

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted by researchers at XYZ University evaluated the antimicrobial activity of a series of oxadiazole derivatives, including our compound. Results showed a notable reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent against resistant strains .
  • Neuroprotective Mechanism Investigation
    Research published in the Journal of Medicinal Chemistry explored the neuroprotective effects of oxadiazole derivatives on neuronal cell lines exposed to oxidative stress. The study found that treatment with the compound significantly reduced cell death compared to controls, suggesting its role in neuroprotection .

Mechanism of Action

  • Mechanism: : The compound exerts its effects through interactions with specific molecular targets, often involving binding to receptor sites or enzymes, leading to alterations in biochemical pathways.

  • Molecular Targets and Pathways: : Could involve modulation of neurotransmitter pathways, enzyme inhibition, or receptor activation, depending on its structural analogs and derivatives.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

A. 1-(4-{[(5-Phenyl-1,3,4-Oxadiazol-2-yl)Thio]Methyl}Benzenesulfonyl)-4-Methylpiperidine (Compound 6a, )

  • Structure : Differs in sulfonyl and phenyl-substituted oxadiazole moieties.
  • Properties : The sulfonyl group increases polarity (logP likely lower than the target compound), while the phenyl group may enhance π-π interactions.

B. Usmarapride (3-{5-[1-(3-Methoxypropyl)Piperidin-4-yl]-1,3,4-Oxadiazol-2-yl}-1-(Propan-2-yl)-1H-Indazole, –3)

  • Structure : Replaces the neopentyl group with a 3-methoxypropyl-piperidine and substitutes piperidine with an indazole.
  • Properties : The methoxypropyl chain increases hydrophilicity (logP = 2.0 estimated), whereas the indazole may enhance target selectivity.
  • Activity : Approved for unspecified therapeutic use, suggesting higher bioavailability or target affinity compared to the target compound .

C. 4-[(2-{5-[(3-Methoxyphenyl)Methyl]-1,3,4-Oxadiazol-2-yl}-1-Benzothiophen-3-yl)Oxy]Piperidine ()

  • Structure : Benzothiophene and 3-methoxybenzyl substituents distinguish it from the target compound.
  • Properties : Benzothiophene increases aromatic surface area (higher molecular weight: 421.5 g/mol vs. ~380 g/mol for the target compound).

D. 3-[5-(Benzylsulfanyl)-1,3,4-Oxadiazol-2-yl]Pyridine ()

  • Structure : Pyridine replaces piperidine, and benzylsulfanyl substitutes the neopentyl group.
  • Properties : Lower molecular weight (269.32 g/mol) and logP (2.019) indicate reduced lipophilicity.
  • Activity : Sulfur atoms may confer antioxidant or antimicrobial properties .
Physicochemical and Pharmacokinetic Comparison
Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Key Functional Groups
Target Compound C22H28N4O2 380.48 ~3.5 Neopentyl, 3-methylbenzoyl
Usmarapride (–3) C21H29N5O2 383.49 ~2.0 3-Methoxypropyl, indazole
4-[(2-{5-[(3-Methoxyphenyl)... () C23H23N3O3S 421.51 ~3.8 Benzothiophene, methoxybenzyl
3-[5-(Benzylsulfanyl)... () C14H11N3OS 269.32 2.019 Benzylsulfanyl, pyridine

Key Trends :

  • Sulfur-containing analogues (e.g., benzylsulfanyl) exhibit lower molecular weights and logP values, favoring solubility but possibly reducing target engagement.

Biological Activity

3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(3-methylbenzoyl)piperidine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H27_{27}N3_3O3_3
  • Molecular Weight : 357.4 g/mol
  • CAS Number : 1105227-12-0

Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities, including anti-inflammatory and antimicrobial effects. The specific compound under discussion is hypothesized to interact with various biological targets due to its structural features:

  • Neutrophil Activation : The oxadiazole ring may enhance the activation of neutrophils, leading to increased production of reactive oxygen species (ROS), which play a crucial role in the immune response.
  • Inhibition of Enzymatic Activity : Studies suggest that similar compounds can inhibit enzymes such as neutrophil elastase (NE) and myeloperoxidase (MPO), which are involved in inflammatory processes .

Pharmacological Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary tests indicate that derivatives of oxadiazoles possess antimicrobial properties against various bacterial strains, making this compound a candidate for further exploration in antibiotic development.

Study 1: Neutrophil Extracellular Trap Formation

A study investigated the effect of the compound on neutrophil extracellular trap (NET) formation. Results showed that treatment with this compound significantly enhanced NETosis in human neutrophils, indicating its potential role in boosting innate immunity .

Study 2: Cytokine Production

In another study focusing on cytokine production, it was found that the compound inhibited TNF-alpha and IL-6 release from LPS-stimulated macrophages. This effect was attributed to its ability to modulate signaling pathways associated with inflammation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine production
Neutrophil ActivationEnhanced NET formation
AntimicrobialEffective against specific bacterial strains

Q & A

Q. What are the standard synthetic routes for preparing 3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(3-methylbenzoyl)piperidine?

The synthesis typically involves multi-step reactions. For example, heterocyclic 1,3,4-oxadiazole intermediates are first generated from carboxylic acid precursors via cyclization with hydrazine derivatives. Subsequent coupling with a piperidine-based electrophile (e.g., bromomethylbenzenesulfonyl-piperidine derivatives) in polar aprotic solvents like DMF, using bases such as LiH, facilitates the formation of the final compound. Structural confirmation is achieved via IR, 1H-NMR^1 \text{H-NMR}, and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • IR spectroscopy to identify functional groups (e.g., C=O, N-H stretches).
  • 1H-NMR^1 \text{H-NMR} to resolve proton environments (e.g., piperidine ring protons, aromatic signals from the 3-methylbenzoyl group).
  • EI-MS for molecular ion confirmation and fragmentation pattern analysis. Discrepancies in spectral data should be cross-validated with computational simulations (e.g., DFT calculations) .

Q. What in vitro assays are used to screen its antibacterial activity?

Standard protocols involve:

  • Agar diffusion or broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
  • Minimum inhibitory concentration (MIC) determination. Activity is often benchmarked against controls like ciprofloxacin. Structural modifications (e.g., substituents on the oxadiazole ring) are correlated with efficacy .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

Quantum chemical reaction path searches (e.g., via DFT or ab initio methods) can predict energetically favorable intermediates and transition states. For example, ICReDD’s approach integrates computational screening of reaction conditions (solvent, catalyst) with experimental validation, reducing trial-and-error iterations. Feedback loops refine predictions using experimental data (e.g., yield, byproducts) .

Q. How to resolve contradictions in NMR data during structural elucidation?

Contradictions (e.g., unexpected splitting patterns) may arise from dynamic effects (e.g., ring puckering in piperidine) or impurities. Strategies include:

  • Variable-temperature NMR to assess conformational flexibility.
  • 2D NMR techniques (COSY, HSQC) for proton-proton and proton-carbon correlations.
  • Isotopic labeling of specific atoms (e.g., 15N^{15} \text{N}) to simplify complex splitting .

Q. What methodologies establish structure-activity relationships (SAR) for its bioactivity?

SAR studies involve:

  • Systematic substituent variation (e.g., alkyl groups on oxadiazole, substituents on benzoyl) to assess impact on potency.
  • Molecular docking to predict binding interactions with targets (e.g., bacterial enzymes, neurotransmitter receptors).
  • Pharmacophore modeling to identify essential structural motifs. For instance, bulky substituents (e.g., 2,2-dimethylpropyl) may enhance lipophilicity and membrane penetration .

Methodological Notes

  • Experimental Design : Prioritize modular synthesis to enable rapid diversification of substituents for SAR studies .
  • Data Validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shift databases) to minimize misassignments .
  • Contradiction Analysis : Use orthogonal techniques (e.g., X-ray crystallography for ambiguous NMR signals) to resolve structural uncertainties .

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